2-Methoxy-5-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
2-Methoxy-5-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound with the molecular formula C9H7F3N2O It is a derivative of pyridine, characterized by the presence of methoxy, trifluoromethyl, and acetonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-(trifluoromethyl)pyridine with acetonitrile under specific conditions. The reaction may require the presence of catalysts and controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)pyridine-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)pyridine-3-acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The acetonitrile group can act as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chloro group instead of a methoxy group, leading to different chemical properties and reactivity.
2-Hydroxy-5-(trifluoromethyl)pyridine: Has a hydroxy group, which can participate in different types of chemical reactions compared to the methoxy group.
Uniqueness
2-Methoxy-5-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy and acetonitrile groups provide sites for further chemical modifications, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-6(2-3-13)4-7(5-14-8)9(10,11)12/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRKFEGUWRXBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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